Cas no 2228592-50-3 (3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine)
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine
- 2228592-50-3
- EN300-1776549
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- Inchi: 1S/C8H10F2N2/c9-6-2-4-12-8(5-6)7(10)1-3-11/h2,4-5,7H,1,3,11H2
- InChI Key: KKUGZMIRWATCGN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CN=1)F)CCN
Computed Properties
- Exact Mass: 172.08120465g/mol
- Monoisotopic Mass: 172.08120465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.9Ų
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776549-0.05g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 0.05g |
$1750.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-0.1g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 0.1g |
$1834.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-0.25g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 0.25g |
$1917.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-0.5g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 0.5g |
$2000.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-1.0g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 1g |
$2083.0 | 2023-05-27 | ||
| Enamine | EN300-1776549-2.5g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 2.5g |
$4084.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-5.0g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 5g |
$6043.0 | 2023-05-27 | ||
| Enamine | EN300-1776549-10.0g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 10g |
$8961.0 | 2023-05-27 | ||
| Enamine | EN300-1776549-1g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 1g |
$2083.0 | 2023-09-20 | ||
| Enamine | EN300-1776549-5g |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine |
2228592-50-3 | 5g |
$6043.0 | 2023-09-20 |
3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine
Research Briefing on 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine (CAS: 2228592-50-3)
In recent years, the compound 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine (CAS: 2228592-50-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated pyridine and amine functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro and in vivo assays to assess its biological activity. The results demonstrated that the compound exhibits high selectivity for specific neurotransmitter receptors, suggesting its potential as a lead candidate for treating neurological disorders such as depression and anxiety.
Another significant finding comes from a collaborative study between academic and industrial researchers, which investigated the role of 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine in modulating enzyme activity. The study revealed that the compound acts as a potent inhibitor of certain kinases involved in inflammatory pathways. This discovery opens new avenues for developing anti-inflammatory drugs with improved efficacy and reduced side effects. The researchers also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and minimal off-target effects.
In addition to its therapeutic potential, 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine has also been studied for its applications in chemical biology. A recent preprint on bioRxiv described its use as a molecular probe to investigate protein-ligand interactions. The compound's fluorescent properties, combined with its ability to bind selectively to target proteins, make it a valuable tool for studying cellular signaling pathways and drug-target engagement.
Despite these promising developments, challenges remain in the clinical translation of 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine-based therapies. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential to contribute to advancements in both drug development and chemical biology.
In conclusion, 3-fluoro-3-(4-fluoropyridin-2-yl)propan-1-amine (CAS: 2228592-50-3) represents a compelling area of research with broad implications for the pharmaceutical industry. Its unique chemical properties and diverse biological activities make it a promising candidate for further investigation. Continued exploration of its mechanisms of action and optimization of its derivatives will likely yield significant breakthroughs in the coming years.
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